Tetrahydrofuran-3-carbohydrazide
Overview
Description
Tetrahydrofuran-3-carbohydrazide is a chemical compound with the molecular formula C5H10N2O2 . It contains a total of 19 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains 19 bonds, including 9 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 N hydrazine, 1 ether (aliphatic), and 1 Oxolane .
Synthesis Analysis
The synthesis of carbohydrazide compounds has been reported in the literature . For example, a series of new β-isatin aldehyde-N,N′-thiocarbohydrazone, bis-β-isatin thiocarbohydrazones, bis-β-isatin carbohydrazones was synthesized by condensation of 5-substituted isatin with thiocarbohydrazide or carbohydrazide .Molecular Structure Analysis
The molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system . The structure of Tetrahydrofuran-3-carbohydrazide includes 1 five-membered ring, 1 N hydrazine, 1 ether (aliphatic), and 1 Oxolane .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Tetrahydrofuran-3-carbohydrazide: is a valuable precursor in the synthesis of various heterocyclic compounds. Its reactive hydrazide group can undergo cyclization reactions to form benzofuran derivatives, which are significant in medicinal chemistry due to their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Antiviral Agents
The compound’s structural flexibility allows it to be incorporated into antiviral agents. Modifications of the carbohydrazide moiety can lead to the development of novel antiviral drugs with improved efficacy against a range of viruses, including influenza and Coxsackie B4 virus .
Anticancer Research
Oxolane-3-carbohydrazide: serves as a scaffold for creating new molecules with potential anticancer activities. By attaching various functional groups, researchers can synthesize compounds that target specific pathways involved in cancer cell proliferation and survival .
Biological Activity Studies
This compound is used in the study of biological activities of indole derivatives. It can be transformed into indole-based structures that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and antimalarial effects .
Safety and Hazards
Future Directions
Research on Tetrahydrofuran-3-carbohydrazide and related compounds is ongoing. For example, a study on the photocatalytic generation of bromine radicals for the site-selective α-C–H functionalization of tetrahydrofuran suggests potential future directions in the field . Another study highlights the biological potential of indole derivatives, which could provide insights into the potential applications of Tetrahydrofuran-3-carbohydrazide .
Mechanism of Action
Target of Action
Tetrahydrofuran-3-carbohydrazide, also known as oxolane-3-carbohydrazide, is a complex compound with potential biological activity. Carbohydrazide derivatives have been found to exhibit promising antioxidant targets .
Mode of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . These compounds may interact with their targets, leading to changes at the molecular level that result in these observed effects.
Biochemical Pathways
It’s worth noting that carbohydrazide derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Carbohydrazide derivatives have been associated with significant biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that Tetrahydrofuran-3-carbohydrazide may have similar effects.
properties
IUPAC Name |
oxolane-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-1-2-9-3-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGPMHNSVSHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677574 | |
Record name | Oxolane-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59293-32-2 | |
Record name | Oxolane-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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